molecular formula C14H11F2NO4S B12761320 Anthranilic acid, N-(o-((difluoromethyl)sulfonyl)phenyl)- CAS No. 51679-51-7

Anthranilic acid, N-(o-((difluoromethyl)sulfonyl)phenyl)-

Cat. No.: B12761320
CAS No.: 51679-51-7
M. Wt: 327.30 g/mol
InChI Key: WRSVUBULLHCPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthranilic acid, N-(o-((difluoromethyl)sulfonyl)phenyl)- is a compound that has garnered significant interest in the field of chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of an anthranilic acid moiety linked to a difluoromethylsulfonyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthranilic acid, N-(o-((difluoromethyl)sulfonyl)phenyl)- typically involves the introduction of the difluoromethylsulfonyl group to an anthranilic acid derivative. One common method involves the reaction of anthranilic acid with difluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Anthranilic acid, N-(o-((difluoromethyl)sulfonyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anthranilic acid derivatives.

Scientific Research Applications

Anthranilic acid, N-(o-((difluoromethyl)sulfonyl)phenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Anthranilic acid, N-(o-((difluoromethyl)sulfonyl)phenyl)- involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Anthranilic acid: A simpler analog without the difluoromethylsulfonyl group.

    Difluoromethylsulfonyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

Anthranilic acid, N-(o-((difluoromethyl)sulfonyl)phenyl)- is unique due to the presence of both the anthranilic acid moiety and the difluoromethylsulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

51679-51-7

Molecular Formula

C14H11F2NO4S

Molecular Weight

327.30 g/mol

IUPAC Name

2-[2-(difluoromethylsulfonyl)anilino]benzoic acid

InChI

InChI=1S/C14H11F2NO4S/c15-14(16)22(20,21)12-8-4-3-7-11(12)17-10-6-2-1-5-9(10)13(18)19/h1-8,14,17H,(H,18,19)

InChI Key

WRSVUBULLHCPRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2S(=O)(=O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.